[1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl N-[1-[[3-bromo-5-(trifluoromethyl)phenoxy]methyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO3/c1-14(2,3)24-13(22)21-15(4-5-15)9-23-12-7-10(16(18,19)20)6-11(17)8-12/h6-8H,4-5,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUYFIJMIOBZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is a synthetic organic compound with significant potential in medicinal chemistry, particularly as a biochemical probe and therapeutic agent. This article synthesizes diverse research findings regarding its biological activity, including its effects on cholinesterase inhibition, antibacterial properties, and anticancer activity.
Chemical Structure and Properties
The compound features a cyclopropyl group, a brominated phenyl ring, and a trifluoromethyl substituent, which are critical for its biological interactions. The structural formula can be summarized as:
IUPAC Name: tert-butyl N-[1-[(3-bromo-5-trifluoromethylphenoxy)methyl]cyclopropyl]carbamate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Cholinesterase Inhibition
Research indicates that compounds similar to this compound demonstrate varying degrees of inhibition against AChE and BuChE. For instance, studies have shown that derivatives exhibit IC50 values ranging from 18.2 to 196.6 μmol/L for AChE, indicating moderate inhibitory activity . This suggests potential applications in treating cognitive decline associated with cholinergic dysfunction.
| Compound | AChE IC50 (μmol/L) | BuChE IC50 (μmol/L) |
|---|---|---|
| Rivastigmine | Reference | Reference |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2 - 196.6 | 9.2 - 196.2 |
| This compound | TBD | TBD |
Antibacterial Activity
The presence of trifluoromethyl groups has been linked to enhanced antibacterial properties in various compounds. While specific data for the compound is limited, related studies show that trifluoromethyl-substituted derivatives exhibit significant antibacterial activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for some derivatives .
Anticancer Potential
The anticancer activity of related compounds has also been explored extensively. For example, certain derivatives have demonstrated IC50 values better than established chemotherapeutics like Doxorubicin against various cancer cell lines, including A549 and HCT116 . The unique structural features of this compound may similarly enhance its anticancer efficacy through mechanisms involving apoptosis induction and modulation of key signaling pathways.
Case Studies
- Inhibition Studies : A study focused on the inhibition of cholinesterases by various carbamate derivatives found that modifications in the substituents significantly influenced the potency against AChE and BuChE. The introduction of trifluoromethyl groups often correlated with increased lipophilicity and bioavailability, enhancing therapeutic potential .
- Antimicrobial Testing : Another investigation into a series of aryl-urea derivatives revealed that the incorporation of trifluoromethyl groups led to improved activity against resistant bacterial strains, suggesting that similar modifications in this compound could yield promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
